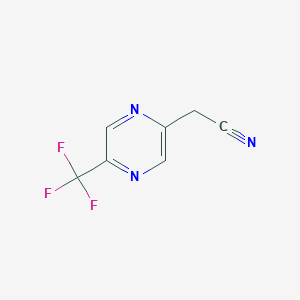
2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, with an acetonitrile group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile typically involves the reaction of 5-(trifluoromethyl)pyrazine-2-carboxylic acid with a suitable nitrile source under specific conditions. One common method involves the use of acetonitrile in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding nitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the scalability of the production process.
化学反应分析
Types of Reactions
2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyrazine derivatives.
科学研究应用
2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
相似化合物的比较
Similar Compounds
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile: Similar structure with a pyridine ring instead of a pyrazine ring.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: Contains a chloro group in addition to the trifluoromethyl group.
Lithium 2-(5-(trifluoromethyl)pyrazin-2-yl)acetate: A lithium salt derivative with an acetate group.
Uniqueness
2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is unique due to the presence of the trifluoromethyl group on the pyrazine ring, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C7H4F3N3 |
|---|---|
分子量 |
187.12 g/mol |
IUPAC 名称 |
2-[5-(trifluoromethyl)pyrazin-2-yl]acetonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-4-12-5(1-2-11)3-13-6/h3-4H,1H2 |
InChI 键 |
MXLQPIKUKGYQIY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CC(=N1)C(F)(F)F)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


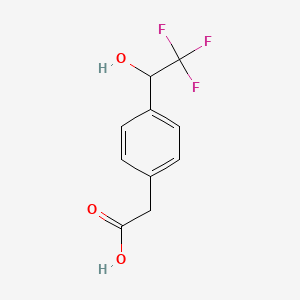
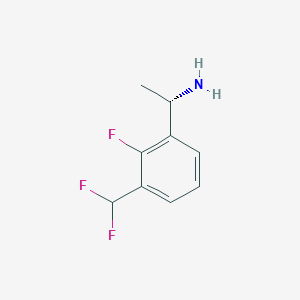
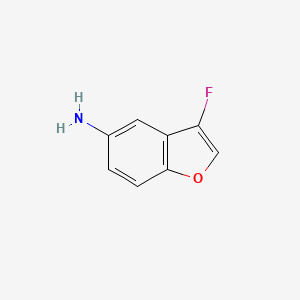
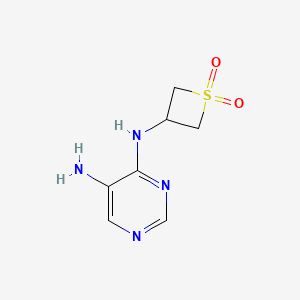
![1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12962104.png)
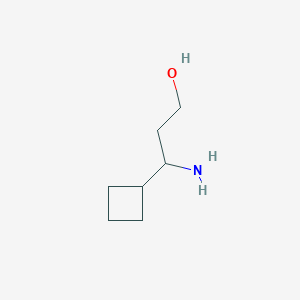
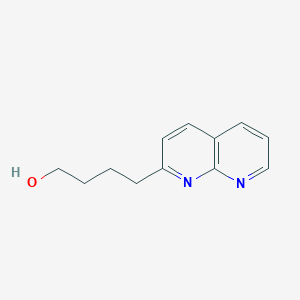
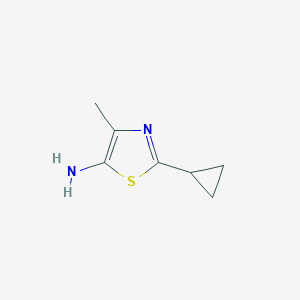
![Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12962154.png)

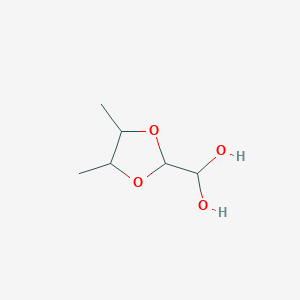
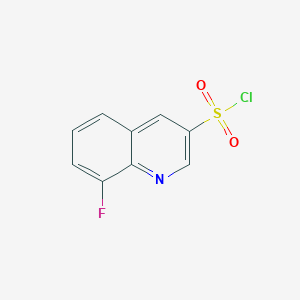

![(R)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12962187.png)
